1-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2-Chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a 2-chloro-4-nitrophenyl group and a carbothioyl group, along with a piperidine ring substituted with a methyl group
Preparation Methods
The synthesis of 1-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions. Another approach involves the use of furan derivatives, which can be synthesized through various methods, including the reaction of furan with chloronitrobenzene derivatives .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
1-[5-(2-Chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the furan ring or the carbothioyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
1-[5-(2-Chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine has several scientific research applications:
Chemistry: In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological targets, including enzymes and receptors.
Medicine: Due to its potential pharmacological properties, this compound is being studied for its therapeutic applications. It may have antimicrobial, anticancer, or anti-inflammatory effects, making it a promising candidate for new drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
1-[5-(2-Chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine can be compared with other similar compounds, such as:
5-(2-Chloro-4-nitrophenyl)-2-furoic acid: This compound shares a similar furan ring structure but lacks the piperidine and carbothioyl groups.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound features a similar nitrophenyl-furan structure but differs in the substituents on the furan ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[5-(2-chloro-4-nitrophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-11-6-8-19(9-7-11)17(24)16-5-4-15(23-16)13-3-2-12(20(21)22)10-14(13)18/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSHDNJGZMUDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.